molecular formula C24H25NO5 B5589302 7-phenyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-phenyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5589302
M. Wt: 407.5 g/mol
InChI Key: LEELOHNCMSMVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinolinedione derivatives often involves intricate chemical reactions, tailored to introduce specific functional groups at designated positions on the quinoline core. Similar compounds, such as 4-phenylquinolines, have been synthesized through reactions involving key intermediates like 1,2-diphenylquinolinium salts and subsequent cyclization processes, showcasing the complexity and diversity of synthetic routes available for these compounds (Mortelmans & Binst, 1978).

Molecular Structure Analysis

Quinolinedione derivatives exhibit a wide range of molecular conformations and structural features. For instance, compounds like "3-tert-butyl-7,7-dimethyl-1-phenyl-5,6,7,8-tetrahydroimidazo[3,4-b]quinolin-5-one" display a planar heterobicyclic portion with naphthalene-type delocalization, indicative of the structural diversity and complexity within this chemical class (Low et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of quinolinediones is influenced by their structural elements, such as the presence of electron-withdrawing or donating groups. These compounds participate in various chemical reactions, including hydrogen bond formation and pi-pi stacking interactions, which are crucial for their chemical behavior and potential interactions with biological molecules (Cuervo et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

A study on the synthesis of quinolinediones reveals the oxidative demethylation process using cerium(IV) ammonium nitrate, leading to the creation of compounds including 4-phenyl-5,8-quinolinediones and others, highlighting the chemical versatility and reactivity of quinolinedione derivatives (Kitahara et al., 1997).

Structural and Optical Properties

The research on solvates of dicarboxylic acids with pyridine and quinoline demonstrates the formation of polymorphic solvates through different hydrogen bond interactions, underscoring the structural diversity and potential for material science applications (Singh & Baruah, 2009).

Biological Applications

An investigation into AMPA receptor antagonistic activity of quinoxalinecarboxylic acid derivatives, including those with a substituted phenyl group, indicates their potential for neuroprotective efficacy, suggesting a promising avenue for therapeutic applications (Takano et al., 2003).

Material Science and Engineering

A study on polymers containing benzimidazole and quinazolinedione units highlights the synthesis of aromatic diphenyl esters and the resulting polymers' high thermal stability, pointing towards applications in high-performance materials (Iwakura et al., 1975).

Electronics and Photonics

Research on quinoxaline-containing architectures for electron transport materials discusses manipulating the LUMO distribution to design materials for organic light-emitting diodes (OLEDs), showcasing the compound's potential in advanced electronic and photonic devices (Yin et al., 2016).

Anticancer Research

The synthesis of quinolin-2(1H)-one derivatives as novel anticancer agents demonstrates their ability to induce apoptosis with cell cycle arrest, indicating significant potential for cancer treatment (Chen et al., 2013).

properties

IUPAC Name

7-phenyl-4-(2,3,4-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-28-20-10-9-16(23(29-2)24(20)30-3)17-13-21(27)25-18-11-15(12-19(26)22(17)18)14-7-5-4-6-8-14/h4-10,15,17H,11-13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEELOHNCMSMVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.